molecular formula C19H23N3O3S B6933324 N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide

N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide

Cat. No.: B6933324
M. Wt: 373.5 g/mol
InChI Key: PXSPDLNHOCNJCN-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide: is a complex organic compound that features a thiazole ring, a piperidine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13(23)20-10-14-4-3-9-22(12-14)19(24)17-11-21-18(26-17)15-5-7-16(25-2)8-6-15/h5-8,11,14H,3-4,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPDLNHOCNJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a 2-aminothiophenol derivative with a carboxylic acid derivative under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via a Friedel-Crafts acylation. The final step involves the acetylation of the resulting compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and piperidine rings.

    2-(4-Methoxyphenyl)ethylamine: Similar structure but different functional groups.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but has a nitrile group instead of the thiazole and piperidine rings.

Uniqueness

N-[[1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]piperidin-3-yl]methyl]acetamide is unique due to its combination of a thiazole ring, a piperidine ring, and a methoxyphenyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

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